2-(7-Chloronaphthalene-1-carbonyl)benzoic acid
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Overview
Description
2-(7-Chloronaphthalene-1-carbonyl)benzoic acid is an organic compound that features both a naphthalene ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloronaphthalene-1-carbonyl)benzoic acid typically involves the acylation of 7-chloronaphthalene with benzoic acid derivatives. One common method is the Friedel-Crafts acylation, where 7-chloronaphthalene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloronaphthalene-1-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-(7-Chloronaphthalene-1-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(7-Chloronaphthalene-1-carbonyl)benzoic acid depends on its interaction with specific molecular targets. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-((2-Chloroethoxy)carbonyl)benzoic acid: Another compound with a similar benzoic acid moiety but different substituents.
Chlorobenzene derivatives: Compounds with chlorine substituents on a benzene ring.
Uniqueness
2-(7-Chloronaphthalene-1-carbonyl)benzoic acid is unique due to the presence of both a naphthalene ring and a benzoic acid moiety, which imparts distinct chemical and physical properties
Properties
CAS No. |
60786-52-9 |
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Molecular Formula |
C18H11ClO3 |
Molecular Weight |
310.7 g/mol |
IUPAC Name |
2-(7-chloronaphthalene-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C18H11ClO3/c19-12-9-8-11-4-3-7-14(16(11)10-12)17(20)13-5-1-2-6-15(13)18(21)22/h1-10H,(H,21,22) |
InChI Key |
NMHIGIQGMZOPGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC3=C2C=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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